2-Chloro-N-methoxy-N-methylnicotinamide
Overview
Description
2-Chloro-N-methoxy-N-methylnicotinamide is a chemical compound with the empirical formula C8H9ClN2O2 . It is a solid substance .
Molecular Structure Analysis
The molecular weight of 2-Chloro-N-methoxy-N-methylnicotinamide is 200.622 Da . The SMILES string representation of its structure isCON(C)C(=O)c1cc(C)cnc1Cl
. Physical And Chemical Properties Analysis
2-Chloro-N-methoxy-N-methylnicotinamide is a solid substance . Its molecular weight is 200.622 Da and its empirical formula is C8H9ClN2O2 .Scientific Research Applications
Application in Quorum Sensing Research
- Summary of the Application: 2-Chloro-N-methoxy-N-methylnicotinamide is used in the preparation of 2-heptyl-3-hydroxy-4(1H)-quinolone (Pseudomonas quinolone signal or PQS) and structurally related 2-alkyl-4-quinolones . These compounds have biological activity and are involved in quorum sensing, a process that allows bacteria to communicate and coordinate group behavior.
- Methods of Application: The compound is used as a starting reagent for the one-pot synthesis of 2-heptyl-3-hydroxyl-4(1H)-quinolone (PQS) . The exact experimental procedures and technical details would depend on the specific research context.
- Results or Outcomes: The synthesized PQS and related 2-alkyl-4-quinolones play a crucial role in the quorum sensing of Pseudomonas aeruginosa , a common bacterium that can cause disease in animals, including humans.
Application in Biodevice Construction
- Summary of the Application: 2-Chloro-N-methoxy-N-methylnicotinamide is used in the synthesis of polymers that have a zwitterionic phosphorylcholine headgroup . These polymers are inspired by the structure of the cell membrane and have shown an outstanding ability to prevent nonspecific protein adsorption . This property makes these polymers excellent materials for the construction of biocompatible surfaces and interfaces with high antibiofouling performance for both macroscopic and microscopic applications .
- Methods of Application: The compound is used as a starting reagent for the synthesis of these polymers . The exact experimental procedures and technical details would depend on the specific research context.
- Results or Outcomes: The synthesized polymers have been applied in a wide range of biodevices with characteristic length scales ranging from millimeters to nanometers, including microfluidic devices, biosensors/bioprobes, artificial implants, and drug delivery systems .
Application in Antioxidant and Antibacterial Activities
- Summary of the Application: 2-Chloro-N-methoxy-N-methylnicotinamide can be used in the synthesis of new 2,3-dimethoxy and 3-acetoxy-2-methyl benzamides . These compounds have shown antioxidant and antibacterial activities .
- Methods of Application: The compound is used as a starting reagent for the synthesis of these benzamides . The exact experimental procedures and technical details would depend on the specific research context.
- Results or Outcomes: The synthesized benzamides have shown promising antioxidant and antibacterial activities .
Safety And Hazards
2-Chloro-N-methoxy-N-methylnicotinamide is classified as Acute Tox. 4 for oral, dermal, and inhalation routes according to the GHS classification . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing .
properties
IUPAC Name |
2-chloro-N-methoxy-N-methylpyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-11(13-2)8(12)6-4-3-5-10-7(6)9/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZJITSOJPZKSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=C(N=CC=C1)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80437037 | |
Record name | 2-chloro-N-methoxy-N-methylpyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80437037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-methoxy-N-methylnicotinamide | |
CAS RN |
488149-34-4 | |
Record name | 2-chloro-N-methoxy-N-methylpyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80437037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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